2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a quinazolinone derivative featuring a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-2-31-21-10-6-5-9-20(21)26-22(29)15-32-24-27-19-8-4-3-7-18(19)23(30)28(24)17-13-11-16(25)12-14-17/h3-14H,2,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHOEIKLMWVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-11-3 | |
| Record name | 2-((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(2-ETHOXY-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the sulfanyl group is added through nucleophilic substitution reactions. The final step involves the acylation of the quinazolinone derivative with 2-ethoxyphenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance binding affinity, while the sulfanyl and ethoxyphenyl groups contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Variations and Implications
N-Substituent on Acetamide :
- The target compound’s 2-ethoxyphenyl group provides steric bulk and moderate electron-donating effects, which may enhance receptor selectivity compared to N,N-diethyl analogs .
- The trifluoromethoxy group in the compound from introduces strong electron-withdrawing effects and metabolic resistance, likely improving bioavailability.
- Aromatic Ring Modifications: Halogenation (e.g., 4-chlorophenyl vs. 2,6-dibromo-4-methylphenyl) influences hydrophobic interactions and binding affinity. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a derivative of quinazoline and has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.96 g/mol. The structure features a 4-chlorophenyl group and a quinazoline moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 449.96 g/mol |
| Molecular Formula | C24H20ClN3O2S |
| LogP | 4.2102 |
| Polar Surface Area | 47.611 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in tumor growth.
The biological activity is primarily attributed to the following mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells by activating caspases and other apoptotic pathways.
- Cell Cycle Arrest : It has been observed that these compounds can induce G1 or G2/M phase arrest in cancer cells, preventing their division and proliferation.
Study 1: In Vitro Evaluation
A recent study evaluated the efficacy of similar quinazoline compounds against breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity at nanomolar concentrations. The study highlighted the role of the sulfanyl group in enhancing biological activity compared to other derivatives lacking this functional group.
Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that administration of related quinazoline derivatives significantly reduced tumor size compared to controls. The mechanism was linked to the inhibition of angiogenesis and modulation of immune response, suggesting that these compounds may also enhance the efficacy of existing chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core scaffold formation : Condensation of 4-chlorophenyl-substituted quinazolinone precursors with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide coupling : Reacting the sulfanyl intermediate with 2-ethoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Control reaction temperature (60–80°C), monitor via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for chlorophenyl/ethoxyphenyl groups and acetamide carbonyl signals at ~168–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the quinazolinone and acetamide) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodological Answer :
- Software tools : Use SHELXL for refinement, applying restraints/constraints for disordered regions (e.g., ethoxyphenyl rotamers) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and refine hydrogen bonding networks using Olex2 .
- Data collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion artifacts .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related analogs?
- Methodological Answer :
- Functional group variation : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 3,4-dimethylphenyl) and compare bioactivity .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on sulfanyl and acetamide binding pockets .
- Data normalization : Express IC₅₀ values relative to a positive control (e.g., doxorubicin for anticancer assays) to minimize inter-experiment variability .
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to protein content (Bradford assay) .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-analysis : Apply Fisher’s exact test to pooled data from independent studies to identify statistically significant trends .
Q. What computational methods are suitable for predicting physicochemical properties?
- Methodological Answer :
- LogP calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients, accounting for sulfanyl and ethoxyphenyl hydrophobicity .
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess stability and conformational flexibility .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventional) for key steps like cyclization .
- In-line purification : Employ flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
- Storage conditions : Keep in amber vials under argon at –20°C to prevent oxidation of the sulfanyl group .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
